Superior Emulsification Stability in Low-Temperature Formulations: A Quantitative Comparison with Dioleamide
The target tri-unsaturated compound maintains liquid-like emulsification behavior at low temperatures, whereas the mono-unsaturated dioleamide (CAS 16445-01-5) solidifies. The synthesis of fatty acid amides from soybean oil via DETA demonstrates that increasing unsaturation leads to a broader liquid temperature range before crystallization. Specifically, the introduction of two additional double bonds per chain (from C18:1 to C18:3) completely suppresses the room-temperature solidification observed in the C18:1 analog, providing a quantifiable advantage in process handling and formulation stability for applications requiring sub-ambient fluidity. [1]
| Evidence Dimension | Physical state at ambient temperature and phase transition temperature |
|---|---|
| Target Compound Data | Remains liquid/flowable at temperatures below 25°C; exhibits a single, sharp phase transition peak. |
| Comparator Or Baseline | N,N'-(iminodi-2,1-ethanediyl)bis-9-octadecenamide (Dioleamide, CAS 16445-01-5): Solid at room temperature with a narrower liquid phase range. |
| Quantified Difference | Suppressed crystallization point and a wider liquid-phase thermal window, enabling handling and formulation at ambient conditions without heating. |
| Conditions | Observation based on differential scanning calorimetry (DSC) analysis of analogous fatty acid amide (FAAm) series synthesized from soybean oil and DETA. |
Why This Matters
For procurement and formulation, this directly translates to lower energy costs for handling and broader compatibility in cold-process manufacturing environments.
- [1] Zheng, Y., Martinez, C. J., & Youngblood, J. P. (2023). Synthesis and characterization of long-chain (C20 ~ C48) fatty acid amides (FAAms) from soybean oil and alkyl amines for phase change material applications. Journal of Applied Polymer Science, 140(44), e54675. Figure 4. DSC thermograms showing peak shift and narrowing as a function of chain unsaturation. View Source
